5-Isobutyl-2,3-dimethylpyrazine chemical properties and structure
5-Isobutyl-2,3-dimethylpyrazine chemical properties and structure
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-isobutyl-2,3-dimethylpyrazine (CAS No. 54410-83-2). This alkylpyrazine is a significant contributor to the aroma of many roasted and fermented foods and is widely used as a flavoring agent. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development, offering detailed methodologies and expert insights into the practical application of this compound. We will delve into its molecular architecture, outline a robust synthetic pathway, provide detailed analytical protocols for quality assurance, and discuss its current applications and biological activities.
Introduction: The Chemical Significance of Alkylpyrazines
Pyrazines are a class of heterocyclic aromatic compounds that are ubiquitous in nature, contributing significantly to the flavor and aroma profiles of a vast array of cooked and fermented foods. Their characteristic nutty, roasted, and toasted notes are the result of Maillard reactions between amino acids and reducing sugars. 5-Isobutyl-2,3-dimethylpyrazine, also known as 2,3-dimethyl-5-(2-methylpropyl)pyrazine, is a prominent member of this family, valued for its potent green and leafy aroma.[1] Its presence is crucial in formulating authentic flavor profiles for a variety of food products. Beyond its role in the flavor industry, the biological activities of alkylpyrazines are an emerging area of research, with potential applications in the pharmaceutical and agrochemical sectors. This guide aims to provide a detailed technical resource on this important molecule.
Chemical Structure and Physicochemical Properties
The molecular structure of 5-isobutyl-2,3-dimethylpyrazine consists of a pyrazine ring substituted with two methyl groups at positions 2 and 3, and an isobutyl group at position 5. This specific arrangement of alkyl groups is responsible for its characteristic organoleptic properties.
Table 1: Physicochemical Properties of 5-Isobutyl-2,3-dimethylpyrazine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | |
| CAS Number | 54410-83-2 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Green, leafy, nutty | [1] |
| Density | 0.925 g/mL at 25 °C | |
| Boiling Point | Not available | |
| Flash Point | 83.33 °C (182.0 °F) | |
| Refractive Index (n20/D) | 1.492 | |
| Solubility | Soluble in alcohol. Estimated water solubility: 185.9 mg/L at 25°C. | [1] |
| InChI Key | HPAYBTQBMQPWCN-UHFFFAOYSA-N |
Synthesis of 5-Isobutyl-2,3-dimethylpyrazine
The synthesis of 5-substituted 2,3-dimethylpyrazines can be effectively achieved through the reaction of 2,3-dimethyl-5,6-dihydropyrazine with an appropriate aldehyde or ketone under basic conditions.[3] This method provides a high-yield pathway to the desired product.
Rationale for Synthetic Approach
The chosen synthetic route is based on the formation of a carbanion from 2,3-dimethyl-5,6-dihydropyrazine in the presence of a strong base. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde, in this case, isobutyraldehyde. Subsequent dehydration and aromatization lead to the formation of the stable pyrazine ring. This approach is favored for its high yields and the relative accessibility of the starting materials.
Experimental Protocol: Synthesis of 5-Isobutyl-2,3-dimethylpyrazine
Materials:
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2,3-Dimethyl-5,6-dihydropyrazine
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Isobutyraldehyde (2-methylpropanal)
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Sodium methoxide
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Methanol
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Hydrochloric acid (6 N)
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Sodium hydroxide (50% solution)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve 2,3-dimethyl-5,6-dihydropyrazine (1.0 eq) in methanol.
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Add a solution of sodium methoxide in methanol (a strong base) to the reaction mixture.
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Cool the solution to 0 °C and add isobutyraldehyde (1.1 eq).
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Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
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Acidify the reaction mixture to a pH of 1-2 with 6 N HCl.
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Concentrate the solution under reduced pressure to remove the methanol.
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Add ethyl acetate to the residue and adjust the pH to 8 with a 50% NaOH solution.
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Separate the ethyl acetate layer and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 5-isobutyl-2,3-dimethylpyrazine.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5-Isobutyl-2,3-dimethylpyrazine.
Analytical Characterization
Robust analytical methods are essential for ensuring the purity and confirming the identity of synthesized 5-isobutyl-2,3-dimethylpyrazine. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for both qualitative and quantitative analysis of volatile compounds like alkylpyrazines. The method provides excellent separation of components in a mixture and definitive identification based on their mass spectra.
Experimental Protocol: GC-MS Analysis
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Gas Chromatograph: Agilent 7890B or equivalent
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250 °C
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Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
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Mass Spectrometer: Agilent 5977A or equivalent
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Data Analysis: The resulting mass spectrum is compared with a reference spectrum, such as that from the NIST library, for identification.
Spectroscopic Data
The electron ionization mass spectrum of 5-isobutyl-2,3-dimethylpyrazine is characterized by a molecular ion peak (M+) at m/z 164. The fragmentation pattern is consistent with the structure, showing a prominent peak at m/z 121, corresponding to the loss of a propyl radical ([M-43]+), and a base peak at m/z 108, resulting from the loss of the isobutyl group ([M-56]+).
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¹H NMR (Predicted, 500 MHz, CDCl₃):
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δ 8.2-8.4 ppm (s, 1H, pyrazine-H)
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δ 2.7-2.9 ppm (d, 2H, -CH₂-)
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δ 2.5-2.6 ppm (s, 3H, pyrazine-CH₃)
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δ 2.4-2.5 ppm (s, 3H, pyrazine-CH₃)
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δ 1.9-2.1 ppm (m, 1H, -CH(CH₃)₂)
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δ 0.9-1.0 ppm (d, 6H, -CH(CH₃)₂)
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¹³C NMR (Predicted, 125 MHz, CDCl₃):
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δ 155-157 ppm (C-isobutyl)
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δ 148-150 ppm (C-CH₃)
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δ 146-148 ppm (C-CH₃)
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δ 140-142 ppm (CH)
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δ 44-46 ppm (-CH₂-)
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δ 28-30 ppm (-CH(CH₃)₂)
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δ 22-24 ppm (-CH(CH₃)₂)
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δ 20-22 ppm (pyrazine-CH₃)
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δ 19-21 ppm (pyrazine-CH₃)
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Characteristic Absorptions (cm⁻¹):
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3050-3150: C-H stretching (aromatic)
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2850-2960: C-H stretching (aliphatic)
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1580-1620: C=N stretching (in-ring)
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1450-1470: C-H bending (aliphatic)
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1365-1385: C-H bending (gem-dimethyl)
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1000-1200: C-N stretching
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Visualization of Analytical Workflow
Caption: Analytical workflow for the characterization of 5-Isobutyl-2,3-dimethylpyrazine.
Applications and Biological Activity
Flavor and Fragrance Industry
The primary application of 5-isobutyl-2,3-dimethylpyrazine is as a flavoring agent in the food industry. Its characteristic green and leafy aroma makes it a key component in the formulation of savory flavors, particularly for snack foods, processed meats, and sauces. It is often used in minute quantities to impart a natural, roasted, or vegetative character to food products.[1]
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of alkylpyrazines. A study demonstrated that 5-isobutyl-2,3-dimethylpyrazine exhibits significant antimicrobial activity against various meat-associated bacterial contaminants. The study showed that higher concentrations of this compound resulted in a 4-log reduction in bacterial cell counts of susceptible isolates, including those from the families Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae.[4] This suggests its potential use as a natural food preservative.
Toxicology and Metabolism
While specific toxicological data for 5-isobutyl-2,3-dimethylpyrazine is limited, the safety of numerous pyrazine derivatives has been evaluated. Generally, alkyl-substituted pyrazines are metabolized in mammals through the oxidation of their side chains to form corresponding carboxylic acids, which are then excreted.[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated many pyrazine derivatives and established acceptable daily intakes. For pyrazines in Cramer Class II, which includes many alkylpyrazines, the threshold of toxicological concern is 0.5 mg/kg of complete feed.[5] It is classified as Acute Toxicity 4 (Oral), indicating it is harmful if swallowed.
Conclusion
5-Isobutyl-2,3-dimethylpyrazine is a chemically and commercially significant molecule with a well-defined structure and important applications in the flavor industry. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and robust analytical methods for its characterization. The emerging research on its antimicrobial properties opens new avenues for its application. Further research into its biological activities and a more detailed toxicological profile will be beneficial for expanding its use in both the food and pharmaceutical industries.
References
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Shibamoto, T., & Bernhard, R. A. (1980). Preparation of 5-substituted 2,3-dimethylpyrazines from the reaction of 2,3-dimethyl-5,6-dihydropyrazine and aldehydes or ketone. Journal of Agricultural and Food Chemistry, 28(4), 847–850. [Link]
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The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. Retrieved from [Link]
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 10(7), 2785. [Link]
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PubChem. (n.d.). 2-Isobutyl-3,5-dimethyl-pyrazine. Retrieved from [Link]
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NIST. (n.d.). Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Synerzine. (2018). Safety Data Sheet: 2-isobutyl-3,5(and 3,6)-dimethylpyrazine. Retrieved from [https://www.synerzine.com/sds/W013( ಮಿಶ್ರ).pdf]([Link] ಮಿಶ್ರ).pdf)
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Cernava, T., et al. (2018). First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. AMB Express, 8(1), 63. [Link]
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